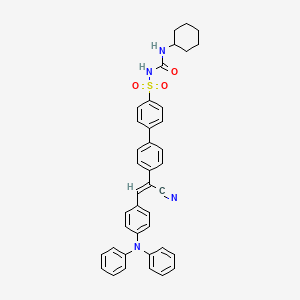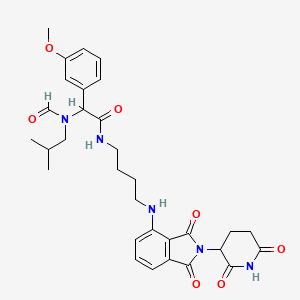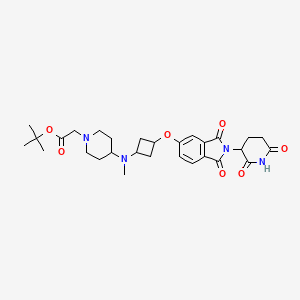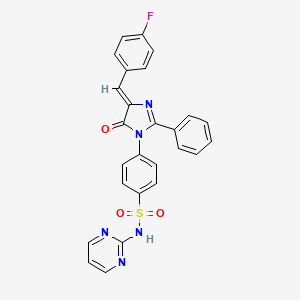![molecular formula C40H53N9O6 B12378137 cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]](/img/structure/B12378137.png)
cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] is a cyclic peptide composed of six amino acids: D-histidine, proline, D-tryptophan, isoleucine, and two piperidinecarboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the linear peptide chain, the compound is cyclized by removing the protecting groups and cleaving the peptide from the resin under acidic conditions .
Industrial Production Methods
Industrial production of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine.
Substitution: Nucleophilic substitution reactions can occur at the piperidinecarboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Reduced histidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and drug delivery systems
Mechanism of Action
The mechanism of action of cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- Cyclo[His-Pro]
- Cyclo[Pro-Pro]
- Cyclo[Trp-Pro]
- Cyclo[Val-Pro]
- Cyclo[Phe-Pro]
Uniqueness
Cyclo[D-His-Pro-D-Trp-Ile-D-Pip-Pip] stands out due to its specific amino acid composition and the presence of two piperidinecarboxyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C40H53N9O6 |
|---|---|
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(1R,8S,11R,17S,20R,23S)-23-[(2S)-butan-2-yl]-11-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-3,10,13,19,22,25-hexazatetracyclo[23.4.0.03,8.013,17]nonacosane-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H53N9O6/c1-3-24(2)34-40(55)49-17-9-7-14-33(49)39(54)48-16-8-6-13-31(48)37(52)45-30(20-26-22-41-23-43-26)38(53)47-18-10-15-32(47)36(51)44-29(35(50)46-34)19-25-21-42-28-12-5-4-11-27(25)28/h4-5,11-12,21-24,29-34,42H,3,6-10,13-20H2,1-2H3,(H,41,43)(H,44,51)(H,45,52)(H,46,50)/t24-,29+,30+,31-,32-,33+,34-/m0/s1 |
InChI Key |
WCNGAVKBHXZVJO-JRNXVZILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N3CCCC[C@H]3C(=O)N[C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7 |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)
![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)







![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
